7-Chloro-4-hydroxyquinoline (also known as 7-chloroquinolin-4(1H)-one or Chloroxoquinoline) is a pivotal bench-stable intermediate and bioactive scaffold. In pharmaceutical manufacturing, it serves as the direct, stable precursor to 4,7-dichloroquinoline, enabling the synthesis of critical antimalarials and aminoquinoline-based libraries [1]. As a solid tautomer with a high melting point (276–282 °C), it provides extended shelf stability compared to its halogenated downstream counterparts. Beyond its role as a building block, it is actively investigated as an anticancer agent (CXL) with distinct pharmacokinetic properties, including potent CYP450 auto-induction. For procurement teams, sourcing high-purity CAS 23833-97-8 ensures stringent regiocontrol for 4-position functionalization while mitigating the moisture-sensitivity issues associated with storing pre-halogenated quinolines.
Substituting 7-chloro-4-hydroxyquinoline with the downstream intermediate 4,7-dichloroquinoline introduces significant storage and handling liabilities. 4,7-Dichloroquinoline is highly reactive and susceptible to moisture-driven hydrolysis, requiring strict environmental controls to prevent degradation back into the hydroxyquinoline form . Conversely, attempting to build the 7-chloro-4-substituted motif from unsubstituted quinolines or simpler anilines requires harsh, multi-step chlorination and cyclization sequences that frequently yield complex regioisomer mixtures. Procuring the pre-cyclized 7-chloro-4-hydroxy scaffold guarantees absolute regioselectivity for 4-position activation (via POCl3 or triflating agents) while providing a robust, moisture-tolerant material that streamlines supply chain logistics and extends inventory shelf life.
For large-scale synthesis of 4-aminoquinolines, buyers must choose between storing the reactive 4,7-dichloroquinoline or generating it on demand from 7-chloro-4-hydroxyquinoline. Quantitative process data demonstrates that thermal decarboxylation and subsequent chlorination of the hydroxyquinoline precursor with POCl3 yields 4,7-dichloroquinoline at 81–90% efficiency[1]. Unlike 4,7-dichloroquinoline, which is prone to moisture degradation, 7-chloro-4-hydroxyquinoline maintains long-term stability at room temperature. This allows manufacturers to bypass the strict humidity controls required for the downstream halide, activating the stable hydroxyl group only when needed for immediate coupling.
| Evidence Dimension | In situ chlorination yield and storage stability |
| Target Compound Data | 7-chloro-4-hydroxyquinoline (Stable at room temp; 81-90% yield to chloride via POCl3) |
| Comparator Or Baseline | 4,7-dichloroquinoline (Moisture-sensitive, requires strict humidity control) |
| Quantified Difference | Eliminates moisture-degradation risks while maintaining >80% conversion efficiency |
| Conditions | Industrial scale POCl3 chlorination at 133-135 °C |
Procuring the stable hydroxy precursor reduces inventory spoilage and handling costs while ensuring high-yield, on-demand access to the reactive halide.
When utilized directly as an active pharmaceutical ingredient (Chloroxoquinoline/CXL), this compound exhibits profound auto-induction of cytochrome P450 enzymes, a critical factor for dosing and efficacy models. In vivo 'cocktail' probe models in rats demonstrated that a 5-day pretreatment with CXL resulted in a 4.6-fold increase in CYP3A metabolite/probe plasma ratios and a 336% increase for CYP1A compared to negative controls [1]. This auto-induction significantly alters its pharmacokinetic profile, reducing the area under the curve (AUC) and Cmax by approximately 2.4-fold and 1.9-fold, respectively, upon multiple dosing. This quantitative induction profile strictly differentiates CXL from standard non-inducing chemotherapeutics.
| Evidence Dimension | CYP3A and CYP1A enzyme induction |
| Target Compound Data | Chloroxoquinoline (CXL) (4.6-fold increase in CYP3A; 336% increase in CYP1A) |
| Comparator Or Baseline | Negative control / standard non-inducing agents (Baseline expression) |
| Quantified Difference | Massive up-regulation of CYP450 enzymes leading to 2.4-fold AUC reduction |
| Conditions | In vivo rat 'cocktail' probe model, 5-day pretreatment |
For R&D buyers investigating CXL as an anticancer agent, this quantitative auto-induction data is mandatory for designing accurate multiple-dose efficacy and toxicity studies.
In the development of novel quinoline-based libraries, achieving strict regiocontrol is paramount. 7-Chloro-4-hydroxyquinoline provides an exclusive functionalization handle at the 4-position [1]. By converting the 4-hydroxy group to a triflate or chloride, chemists can direct cross-coupling or nucleophilic aromatic substitution exclusively to the C-4 carbon, leaving the 7-chloro group intact for subsequent orthogonal reactions. Attempting to selectively functionalize di-haloquinolines often results in competitive substitution and complex purification requirements. The distinct electronic differentiation between the 4-hydroxy/oxo tautomer and the 7-chloro substituent ensures predictable reactivity.
| Evidence Dimension | Regioselectivity of nucleophilic substitution |
| Target Compound Data | 7-Chloro-4-hydroxyquinoline (Exclusive 4-position activation and substitution) |
| Comparator Or Baseline | Symmetrical or un-differentiated di-haloquinolines (Competitive substitution mixtures) |
| Quantified Difference | Eliminates regioisomer byproducts during initial C-4 functionalization |
| Conditions | Standard nucleophilic aromatic substitution or transition-metal cross-coupling |
Sourcing this specific precursor drastically reduces purification bottlenecks and maximizes yields when synthesizing complex 4-substituted-7-chloroquinoline derivatives.
Ideal for pharmaceutical manufacturers producing amodiaquine, chloroquine, or hydroxychloroquine who wish to avoid the storage liabilities of moisture-sensitive di-haloquinolines by utilizing a stable, high-yield precursor [1].
A highly effective starting material for R&D teams building novel antimalarial or antimicrobial libraries, as the 4-hydroxy group can be selectively activated (e.g., as a triflate) while preserving the 7-chloro group for later-stage modification [1].
Essential for toxicology and pharmacology labs studying the in vivo effects of auto-inducing anticancer agents, providing a well-characterized baseline for CYP1A and CYP3A upregulation [2].
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